Chlorotrimethylgermane
Overview
Description
Preparation Methods
Chlorotrimethylgermane can be synthesized through various methods. One common method involves the direct synthesis from germanium, methyl chloride, and a catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Chlorotrimethylgermane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as Grignard reagents, to form new organogermanium compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form trimethylgermanol and hydrochloric acid.
Reduction: It can be reduced to form trimethylgermanium hydride.
Common reagents used in these reactions include Grignard reagents, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorotrimethylgermane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-germanium bonds.
Biology: Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory properties.
Medicine: While not widely used in clinical settings, organogermanium compounds, including trimethylchlorogermane, are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of trimethylchlorogermane involves its ability to form stable carbon-germanium bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with during chemical reactions .
Comparison with Similar Compounds
Chlorotrimethylgermane can be compared with other organogermanium compounds such as:
Trimethylgermanium bromide: Similar in structure but with a bromine atom instead of chlorine.
Triphenylgermanium chloride: Contains phenyl groups instead of methyl groups.
Tetramethylgermanium: Contains four methyl groups attached to germanium without any halogen atoms.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
chloro(trimethyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165155 | |
Record name | Chlorotrimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-47-1 | |
Record name | Germane, chlorotrimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotrimethylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorotrimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotrimethylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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